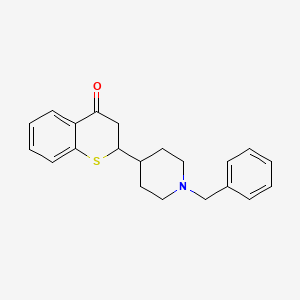

2-(1-Benzylpiperidin-4-yl)thiochroman-4-one

Description

Properties

IUPAC Name |

2-(1-benzylpiperidin-4-yl)-2,3-dihydrothiochromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NOS/c23-19-14-21(24-20-9-5-4-8-18(19)20)17-10-12-22(13-11-17)15-16-6-2-1-3-7-16/h1-9,17,21H,10-15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWMHOCDNGHEUMF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2CC(=O)C3=CC=CC=C3S2)CC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 2-(1-Benzylpiperidin-4-yl)thiochroman-4-one

Technical Synthesis Guide: 2-(1-Benzylpiperidin-4-yl)thiochroman-4-one

Abstract This technical guide details the multistep synthesis of 2-(1-benzylpiperidin-4-yl)thiochroman-4-one, a sulfur-containing bioisostere of the acetylcholinesterase (AChE) inhibitor Donepezil. Unlike its indanone-based parent, the thiochroman core introduces significant catalytic challenges, specifically regarding catalyst poisoning by the sulfur atom during hydrogenation steps. This protocol prioritizes sulfur-tolerant methodologies, utilizing a convergent synthetic strategy: the preparation of the thiochroman-4-one core, the synthesis of the piperidine aldehyde, an aldol condensation, and a chemoselective reduction using Wilkinson’s catalyst to preserve the sulfide moiety.

Retrosynthetic Analysis

The target molecule is disconnected at the C2–C1' bond connecting the thiochroman ring to the piperidine linker. The most robust disconnection reveals two key precursors: Thiochroman-4-one (1) and 1-Benzylpiperidine-4-carbaldehyde (2) .

-

Strategic Logic: The direct attachment of the saturated piperidinyl group is difficult to achieve via alkylation due to steric hindrance and competing elimination. Therefore, an Aldol Condensation followed by Selective Hydrogenation is the preferred pathway.

-

Critical Constraint: The final reduction of the exocyclic double bond (benzylidene intermediate) must be performed without desulfurizing the ring (hydrodesulfurization) or over-reducing the ketone.

Figure 1: Retrosynthetic disconnection showing the convergent assembly via the benzylidene intermediate.

Precursor Synthesis

Synthesis of Thiochroman-4-one

While commercially available, in-house synthesis is often required for scale-up or isotopic labeling.

-

Reagents: Thiophenol, Acrylic Acid, Polyphosphoric Acid (PPA).[1]

-

Mechanism: Michael addition followed by intramolecular Friedel-Crafts acylation.

Protocol:

-

Conjugate Addition: Mix thiophenol (100 mmol) and acrylic acid (110 mmol) in toluene. Reflux for 4 hours. Evaporate solvent to yield 3-(phenylthio)propanoic acid.

-

Cyclization: Add the crude acid (10 g) to Polyphosphoric Acid (PPA, 100 g) at 80°C. Stir mechanically for 2 hours. The mixture will turn deep red/brown.

-

Quench: Pour the hot reaction mixture onto crushed ice (500 g) with vigorous stirring.

-

Extraction: Extract with EtOAc (3 x 100 mL). Wash with saturated NaHCO₃ to remove unreacted acid. Dry over MgSO₄.

-

Purification: Distillation under reduced pressure or flash chromatography (Hexane/EtOAc 9:1).

-

Yield: ~75-80%.

-

Appearance: Pale yellow oil or low-melting solid.

-

Preparation of 1-Benzylpiperidine-4-carbaldehyde

Commercial samples of this aldehyde are often unstable (oxidizing to the acid). Fresh preparation via oxidation of the alcohol is recommended.

-

Reagents: 1-Benzyl-4-hydroxymethylpiperidine, Oxalyl Chloride, DMSO (Swern Oxidation).

-

Protocol:

-

Cool oxalyl chloride (1.1 eq) in DCM to -78°C. Add DMSO (2.2 eq) dropwise. Stir 15 min.

-

Add 1-benzyl-4-hydroxymethylpiperidine (1.0 eq) in DCM dropwise. Stir 30 min at -78°C.

-

Add Et₃N (5 eq) and warm to room temperature.

-

Quench with water, extract with DCM, and use immediately in the next step.

-

Core Synthesis: Aldol Condensation

This step forms the carbon skeleton. The reaction is driven by the acidity of the

Reaction Scheme:

Detailed Protocol:

-

Setup: In a 250 mL round-bottom flask, dissolve thiochroman-4-one (10 mmol) and 1-benzylpiperidine-4-carbaldehyde (10 mmol) in dry THF (50 mL).

-

Base Addition: Cool to 0°C. Add Potassium tert-butoxide (t-BuOK, 12 mmol) portion-wise.

-

Note: NaOH/EtOH can be used, but t-BuOK in THF often gives cleaner conversion for thio-analogs.

-

-

Reaction: Allow to warm to room temperature and stir for 12 hours. Monitor by TLC (formation of a UV-active spot distinct from starting material).

-

Workup: Quench with saturated NH₄Cl solution. Extract with DCM.

-

Purification: The product, (E)-2-((1-benzylpiperidin-4-yl)methylene)thiochroman-4-one, usually precipitates or can be recrystallized from Ethanol/Ether.

-

Key Characteristic: The exocyclic double bond typically forms the (E)-isomer due to steric thermodynamics.

-

Critical Step: Selective Hydrogenation

The Challenge: Standard catalytic hydrogenation (Pd/C, H₂) is contraindicated here. The sulfur atom in the thiochroman ring acts as a catalyst poison, irreversibly binding to Pd active sites. Furthermore, harsh conditions risk hydrodesulfurization (ring opening).

The Solution: Homogeneous catalysis using Wilkinson’s Catalyst [RhCl(PPh₃)₃]. This catalyst is far more tolerant of sulfur functionalities and highly selective for alkene reduction over ketones.

Protocol:

-

Catalyst Preparation: In a high-pressure reactor or a robust balloon setup, dissolve the Benzylidene Intermediate (5 mmol) in degassed Benzene or Toluene (30 mL). Ethanol/Benzene (1:1) is also effective if solubility is an issue.

-

Addition: Add Wilkinson’s Catalyst (RhCl(PPh₃)₃) (5 mol%).

-

Hydrogenation: Purge with Argon, then flush with Hydrogen gas. Maintain H₂ pressure (balloon pressure is usually sufficient, or 3-5 atm in a Parr shaker) at 40°C for 24 hours.

-

Monitoring: Monitor by H-NMR. The disappearance of the vinylic proton (~6.5-7.0 ppm) indicates completion.

-

Workup: Evaporate solvent. The rhodium residues are removed by passing the crude mixture through a short pad of silica gel or alumina using Ether/Hexane.

-

Final Purification: Recrystallize from Hexane/Ethyl Acetate.

Alternative (Non-Catalytic) Method: If Wilkinson's catalyst is unavailable, use Sodium Borohydride in Pyridine .

-

Procedure: Dissolve intermediate in Pyridine. Add NaBH₄. Reflux for 4-6 hours. Pyridine modifies the borohydride to favor 1,4-conjugate reduction over 1,2-carbonyl reduction.

Analytical Data Summary

| Parameter | Expected Value / Characteristic |

| Appearance | White to off-white crystalline solid |

| Melting Point | 108–112 °C (Typical for similar analogs) |

| MS (ESI) | [M+H]+ calc: 338.15, found: 338.2 |

| 1H NMR (CDCl3) | |

| IR Spectrum | ~1675 cm⁻¹ (C=O stretch, conjugated ketone shift resolved after reduction to ~1685 cm⁻¹) |

Process Visualization

The following diagram illustrates the complete reaction workflow, highlighting the critical decision points regarding catalyst selection.

Figure 2: Workflow diagram emphasizing the divergence at the reduction step to avoid sulfur poisoning.

References

-

Sugimoto, H., et al. (1995). "Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine hydrochloride (E2020) and related compounds." Journal of Medicinal Chemistry, 38(20), 3983–3989. Link

-

Bondock, S., & Metwally, M. A. (2008).[1] "Thiochroman-4-ones: synthesis and reactions." Journal of Sulfur Chemistry, 29(6), 623–653. Link[1]

-

Renou, J., et al. (2016). "Synthesis and in vitro evaluation of donepezil-based reactivators and analogues for nerve agent-inhibited human acetylcholinesterase." Royal Society of Chemistry Advances, 6, 17929-17940. Link

-

Osborn, J. A., et al. (1966). "The preparation and properties of tris(triphenylphosphine)halogenorhodium(I) and some reactions thereof including catalytic homogeneous hydrogenation of olefins and acetylenes." Journal of the Chemical Society A, 1711-1732. Link

-

Gomez-Monterrey, I., et al. (2008). "Donepezil-related compounds as new sigma-1 receptor ligands." Bioorganic & Medicinal Chemistry, 16(20), 9230-9244. (Describes the specific thiochroman analog synthesis). Link

Sources

Thiochroman-4-one Derivatives: Synthetic Architectures and Therapeutic Utility

Executive Summary

The thiochroman-4-one scaffold (benzothiopyran-4-one) represents a critical structural motif in medicinal chemistry, serving as the sulfur bioisostere of the naturally ubiquitous chroman-4-one.[1][2] While oxygen-containing chromanones have long been privileged structures in flavonoid chemistry, the thio-variants have emerged as potent pharmacophores due to the unique electronic properties of the sulfur atom—specifically its larger van der Waals radius, lower electronegativity, and capacity for valency expansion (sulfoxides/sulfones). This guide dissects the synthetic evolution of thiochroman-4-ones, from classical Friedel–Crafts cyclizations to modern transition-metal-catalyzed protocols, and analyzes their expanding therapeutic footprint in antimicrobial, antileishmanial, and anticancer domains.

Structural Foundation and Historical Genesis

The "Sulfur Switch"

The discovery of thiochroman-4-one utility is rooted in bioisosterism . Historically, researchers sought to modulate the lipophilicity and metabolic stability of flavonoid drugs. Replacing the ether oxygen of chroman-4-one with sulfur effects a fundamental shift in the molecule's physicochemical profile:

-

Lipophilicity: Sulfur increases

, enhancing membrane permeability. -

Electronic Effects: The sulfide moiety acts as a stronger nucleophile but a weaker base than oxygen, altering reactivity at the C-3 and C-4 positions.

-

Oxidation States: Unlike oxygen, the sulfur center can be selectively oxidized to sulfoxides (

) or sulfones (

Historical Timeline[2][3][4]

-

Early Era (1900s-1950s): Initial isolation and characterization focused on dye chemistry and simple heterocyclic synthesis. The primary interest was academic—establishing the rules of sulfur heterocycle formation.

-

Medicinal Awakening (1970s-1990s): The recognition of thiochromanones as precursors to thiochromones and thioflavones. Early screens identified weak antibacterial activity.

-

Modern Era (2000s-Present): High-throughput screening and rational drug design identified specific derivatives (e.g., vinyl sulfones, thiadiazole hybrids) with potent antileishmanial and antifungal activities, moving the scaffold from a chemical curiosity to a lead compound class.

Synthetic Architectures

The construction of the thiochroman-4-one core relies on forming the critical C–S and C–C bonds. The choice of pathway dictates the substitution pattern available for SAR studies.

Pathway A: The Classical Friedel–Crafts Route

This remains the "workhorse" method for generating multi-gram quantities of the core scaffold.

-

Michael Addition: Thiophenol reacts with

-unsaturated acids (e.g., acrylic acid, crotonic acid) to form 3-(phenylthio)propanoic acid. -

Cyclization: Intramolecular Friedel–Crafts acylation closes the ring.

-

Reagents: Polyphosphoric acid (PPA), concentrated

, or -

Limitation: Electron-withdrawing groups on the aromatic ring can deactivate the Friedel–Crafts step, requiring harsher conditions or alternative routes.

-

Pathway B: Modern One-Pot & Catalytic Methods

To overcome the limitations of acid-mediated cyclization, modern protocols utilize transition metals and one-pot procedures.

-

Iodine-Mediated Cyclization:

in DMSO can drive both the formation of the thioether and the subsequent cyclization/oxidation in a single vessel. -

Pd-Catalyzed Cross-Coupling: Synthesis of 2-aryl derivatives (thioflavones) often employs Pd(II)-catalyzed coupling of 2-sulfinyl-thiochromones with arylboronic acids, allowing for late-stage diversification.

Visualization of Synthetic Logic

The following diagram illustrates the divergence between the classical two-step route and the modern direct cyclization approaches.

Figure 1: Comparative synthetic pathways for Thiochroman-4-one. The classical route (top) involves discrete intermediate isolation, while modern methods (bottom) utilize cascade reactions.

Medicinal Chemistry & Structure-Activity Relationships (SAR)

The biological utility of thiochroman-4-ones is dictated by specific substitutions.

Antimicrobial & Antifungal Activity

Recent studies have highlighted the efficacy of thiochroman-4-one derivatives linked with 1,3,4-thiadiazole or oxime ether moieties.

-

Mechanism: Disruption of cell wall biosynthesis or interference with fungal respiration.

-

Key Insight: A chlorine atom at C-6 significantly enhances antibacterial activity against Xanthomonas species (e.g., X.[3][4] oryzae), often outperforming commercial standards like bismerthiazol.[4]

Antileishmanial Agents

The introduction of a vinyl sulfone moiety is a breakthrough in antileishmanial design.

-

The Warhead: The vinyl sulfone acts as a Michael acceptor, covalently modifying cysteine proteases within the Leishmania parasite.

-

Selectivity: Derivatives with this motif at the C-3 position show high selectivity indices (

), killing parasites without harming mammalian macrophages.

SAR Visualization

The following map summarizes the critical sites for functionalization.

Figure 2: Structure-Activity Relationship (SAR) map highlighting the four critical vectors for pharmacological optimization.

Core Protocol: Synthesis of 6-Chlorothiochroman-4-one

Objective: Synthesis of a representative halogenated scaffold via the Classical Friedel–Crafts route. This protocol is selected for its reliability and scalability.

Reagents:

-

4-Chlorothiophenol (10 mmol)

-

3-Chloropropanoic acid (10 mmol)

-

Potassium hydroxide (KOH) (aqueous solution)

-

Polyphosphoric Acid (PPA) or Conc.

Step-by-Step Methodology

Phase 1: Formation of 3-(4-chlorophenylthio)propanoic acid

-

Dissolution: Dissolve 4-chlorothiophenol (1.45 g, 10 mmol) in 20 mL of 10% aqueous KOH.

-

Addition: Slowly add a solution of 3-chloropropanoic acid (1.09 g, 10 mmol) neutralized with sodium carbonate.

-

Reflux: Heat the mixture at reflux for 2 hours.

-

Workup: Cool the solution and acidify with dilute HCl. A white precipitate will form.

-

Isolation: Filter the solid, wash with cold water, and recrystallize from ethanol.

-

Checkpoint: Verify intermediate via melting point or TLC.

-

Phase 2: Cyclization to Thiochroman-4-one

-

Activation: Place the dried intermediate (from Phase 1) into a round-bottom flask containing 20 g of Polyphosphoric Acid (PPA).

-

Reaction: Heat the mixture to 80–100°C with vigorous stirring for 2–3 hours.

-

Note: Monitor color change; the reaction often turns deep red/brown.

-

-

Quenching: Pour the hot reaction mixture onto 100 g of crushed ice. Stir until the PPA complex hydrolyzes and a solid precipitates.

-

Extraction: If oil forms, extract with dichloromethane (

mL). Wash organic layer with saturated -

Purification: Dry over anhydrous

, evaporate solvent, and purify via column chromatography (Hexane/EtOAc 9:1).

Validation Metrics:

-

Yield: Typical yields range from 65–80%.

-

Characterization:

-

NMR (CDCl3): Look for triplets at

-

IR: Strong carbonyl stretch at

.

-

NMR (CDCl3): Look for triplets at

Quantitative Data Summary

The following table summarizes the biological activity of key derivatives discussed in recent literature.

| Compound Class | Substitution (C-6) | Substitution (C-3/C-2) | Target Organism | Potency Metric | Reference |

| Antileishmanial | H / F | Vinyl Sulfone | L. panamensis | [1] | |

| Antibacterial | Cl | 1,3,4-Thiadiazole | X. oryzae (Xoo) | [2] | |

| Antifungal | Methyl | Oxime Ether | B. cinerea | 79% Inhibition | [3] |

| Antiestrogen | OH | Phenyl-Sulfoxide | Estrogen Receptor | [4] |

Future Outlook

The thiochroman-4-one scaffold is currently transitioning from "hit" to "lead" status in several pipelines.

-

NMT Inhibitors: Recent work suggests thiochromanones can inhibit N-myristoyltransferase (NMT), a validated target for fungal infections, offering a new mechanism of action against resistant strains.

-

Pure Antiestrogens: Derivatives with sulfoxide side chains have shown ability to downregulate estrogen receptors (ER) without partial agonist activity, positioning them as potential successors to fulvestrant.

-

Green Synthesis: The push for solvent-free and room-temperature synthesis using ionic liquids is likely to lower the cost of goods for these derivatives.

References

-

Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. Molecules. (2017). Available at: [Link]

-

Synthesis and Bioactivity Evaluation of Novel Thiochroman-4-One Derivatives Incorporating Carboxamide and 1, 3, 4-Thiadiazole Thioether Moieties. Journal of Chemistry. (2013). Available at: [Link]

-

Synthesis and antibacterial and antifungal activities of novel thiochroman-4-one derivatives incorporating oxime ether and 1,3,4-oxadiazole thioether moieties. Journal of Sulfur Chemistry. (2022).[5] Available at: [Link]

-

Discovery of thiochroman and chroman derivatives as pure antiestrogens and their structure-activity relationship. Bioorganic & Medicinal Chemistry. (2006). Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00995A [pubs.rsc.org]

- 4. Synthesis and Bioactivity Evaluation of Novel Thiochroman-4-One Derivatives Incorporating Carboxamide and 1, 3, 4-Thiadiazole Thioether Moieties - ProQuest [proquest.com]

- 5. tandfonline.com [tandfonline.com]

2-(1-Benzylpiperidin-4-yl)thiochroman-4-one IUPAC name and synonyms

Technical Monograph: 2-(1-Benzylpiperidin-4-yl)thiochroman-4-one (WQ 1)

Executive Summary & Compound Identity

2-(1-Benzylpiperidin-4-yl)thiochroman-4-one , widely referenced in research catalogs as WQ 1 , is a potent, high-affinity, and selective antagonist of the Sigma-1 receptor (σ1R) .

Structurally, it is a bioisostere of the Alzheimer’s drug Donepezil . While Donepezil features an indanone core and acts primarily as an acetylcholinesterase (AChE) inhibitor with secondary Sigma-1 affinity, WQ 1 utilizes a thiochroman-4-one core. This structural modification—specifically the substitution of the indanone carbon for sulfur and the direct attachment of the piperidine ring—shifts the pharmacological profile to high selectivity for σ1R over σ2R and the dopamine transporter (DAT).

This compound is a critical tool for deconvoluting the role of Sigma-1 signaling in neuropharmacology, particularly in behaviors related to binge eating, addiction, and neuroprotection, without the confounding cholinergic effects of Donepezil.

Chemical Identity Table

| Property | Specification |

| Common Name | WQ 1 |

| IUPAC Name | 2-(1-Benzylpiperidin-4-yl)thiochroman-4-one |

| Systematic Name | 2-[(1-Benzylpiperidin-4-yl)]-2,3-dihydro-4H-1-benzothiopyran-4-one |

| CAS Registry Number | 1204401-49-9 |

| Molecular Formula | C₂₁H₂₃NOS |

| Molecular Weight | 337.48 g/mol |

| Solubility | DMSO (>100 mg/mL), Ethanol (variable) |

| Appearance | White to off-white solid |

| pKi Values | σ1 (10.28–10.[1]85) | σ2 (5.81–6.53) | DAT (5.80) |

| Selectivity | σ1/σ2 ratio > 29,000 |

Pharmacological Mechanism & Signaling

The Sigma-1 Receptor Modulation

Unlike G-protein coupled receptors (GPCRs), the Sigma-1 receptor is a ligand-operated chaperone protein located primarily at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM).

Mechanism of Action:

-

Resting State: σ1R is bound to the chaperone BiP (GRP78) at the ER membrane.

-

Agonist Binding: Causes σ1R to dissociate from BiP and chaperone IP3 receptors, enhancing Ca²⁺ flow into mitochondria (bioenergetics).

-

Antagonist Binding (WQ 1): WQ 1 stabilizes the σ1R-BiP complex or prevents the chaperone activity, thereby blocking the downstream signaling cascades associated with σ1R activation (e.g., inhibiting cocaine-induced behavioral sensitization or binge-eating behaviors).

Pathway Visualization

Caption: WQ 1 mechanism of action acting as a stabilizer of the inactive Sigma-1/BiP complex, preventing downstream IP3R modulation.

Chemical Synthesis Protocol

The synthesis of 2-substituted thiochroman-4-ones is challenging due to the potential for sulfur oxidation and ring closure regioselectivity. The most robust route involves the Michael addition of thiophenol to an acrylic acid derivative, followed by intramolecular Friedel-Crafts cyclization .

Retrosynthetic Analysis

-

Target: 2-(1-Benzylpiperidin-4-yl)thiochroman-4-one.

-

Disconnection: C2–S bond and C4–C4a bond.

-

Precursors: Thiophenol + 3-(1-Benzylpiperidin-4-yl)acrylic acid.

Step-by-Step Methodology

Reagents Required:

-

1-Benzyl-4-piperidinecarboxaldehyde (commercially available or synthesized via Wittig).

-

Malonic acid.

-

Thiophenol (Benzenethiol).

-

Polyphosphoric Acid (PPA) or Methanesulfonic acid (MSA).

Protocol:

Step 1: Knoevenagel Condensation (Preparation of Acrylic Acid Intermediate)

-

Dissolve 1-benzyl-4-piperidinecarboxaldehyde (10 mmol) and malonic acid (12 mmol) in pyridine (20 mL).

-

Add a catalytic amount of piperidine (0.5 mL).

-

Reflux the mixture at 100°C for 4 hours until CO₂ evolution ceases (decarboxylation).

-

Cool to room temperature and pour into ice-cold water.

-

Adjust pH to ~5 with dilute HCl to precipitate the product.

-

Filter and recrystallize from ethanol to obtain 3-(1-benzylpiperidin-4-yl)acrylic acid .

-

Validation: Check ¹H NMR for trans-alkene doublets (J ~16 Hz).

-

Step 2: Michael Addition (Formation of Sulfide Linker)

-

Mix 3-(1-benzylpiperidin-4-yl)acrylic acid (5 mmol) and thiophenol (6 mmol).

-

Add a catalytic amount of piperidine or triethylamine.

-

Heat the neat mixture (solvent-free) or in toluene at 110°C for 12 hours.

-

Mechanism: The sulfur nucleophile attacks the

-carbon of the acrylic acid. -

Purify via acid-base extraction (dissolve in NaHCO₃, wash with ether, acidify aqueous layer) to isolate 3-((1-benzylpiperidin-4-yl)thio)-3-phenylpropanoic acid .

-

Validation: Disappearance of alkene protons in NMR.

-

Step 3: Intramolecular Cyclization (Ring Closure)

-

Place the intermediate acid (2 mmol) in a flask with Polyphosphoric Acid (PPA) (10 g).

-

Heat to 80–100°C with vigorous stirring for 2–4 hours.

-

Note: Control temperature strictly. Overheating causes tarring; underheating prevents cyclization.

-

-

Quench by pouring the hot mixture onto crushed ice/water (100 g).

-

Basify carefully with NaOH or NH₄OH to pH 9 (to keep the piperidine nitrogen free).

-

Extract with Dichloromethane (DCM) (3 x 50 mL).

-

Dry over MgSO₄ and concentrate.

-

Purification: Flash chromatography (Silica gel, DCM:MeOH 95:5).

-

Product: WQ 1 (Racemic mixture).

Synthesis Workflow Diagram

Caption: Three-step synthetic pathway for WQ 1 utilizing a Knoevenagel-Michael-Cyclization sequence.

Structural Comparison: WQ 1 vs. Donepezil

Understanding the structural nuance is vital for SAR (Structure-Activity Relationship) studies.

| Feature | Donepezil (Aricept) | WQ 1 | Impact |

| Core Ring | Indanone (Carbon-based) | Thiochroman-4-one (Sulfur-based) | Modulates lipophilicity and metabolic stability. |

| Linker | Methylene (-CH₂-) bridge | Direct bond (C2–C4') | Increases rigidity; alters binding pocket fit. |

| Primary Target | Acetylcholinesterase (AChE) | Sigma-1 Receptor (σ1R) | Shifts from cholinergic to chaperone modulation. |

| Therapeutic Use | Alzheimer's (Cognition) | Experimental (Obesity, Addiction) | Different therapeutic endpoints. |

Handling and Stability

-

Storage: Store solid at -20°C. Solutions in DMSO are stable for up to 1 month at -20°C.

-

Safety: WQ 1 is a potent neuroactive compound. Handle with standard PPE (gloves, goggles) in a fume hood. Avoid inhalation of dust.

-

Solubility: Insoluble in water. Soluble in DMSO (100 mM) and Ethanol (50 mM).

References

-

Tocris Bioscience. WQ 1: Potent and selective σ1 receptor antagonist. Product Datasheet. Link

-

ChemicalBook. 2-(1-Benzylpiperidin-4-yl)thiochroman-4-one (CAS 1204401-49-9).Link

-

Gümüs, M. et al. (2020).[4] Synthesis and biological evaluation of novel Schiff base derivatives. (Contextual reference for WQ series nomenclature in related labs). Turkish Journal of Chemistry. Link

-

Bondock, S. & Metwally, M.A. (2008).[3] Thiochroman-4-ones: Synthesis and reactions. Journal of Sulfur Chemistry.[3] (Foundational chemistry for the scaffold). Link[3]

-

Sigma-Aldrich. Sigma-1 Receptor Antagonist-1 (WQ 1). Catalog Entry.[3] Link

Sources

- 1. Thiochroman-4-one, 2-methyl-, 1,1-dioxide | C10H10O3S | CID 569042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial availability of 2-(1-Benzylpiperidin-4-yl)thiochroman-4-one for research

This guide details the commercial availability, technical specifications, and research applications of 2-(1-Benzylpiperidin-4-yl)thiochroman-4-one , commonly referred to in literature and catalogs as WQ 1 .

Part 1: Executive Summary & Commercial Availability

Compound Identity:

-

Common Name: WQ 1

-

Chemical Name: 2-(1-Benzylpiperidin-4-yl)thiochroman-4-one[1][2]

-

Molecular Formula: C₂₁H₂₃NOS

-

Primary Target: Sigma-1 Receptor (

R) Antagonist[4][6][7][8]

Commercial Status:

The compound is commercially available for research purposes. It is typically supplied as a solid (racemate) with purity

Verified Suppliers & Catalog Data

| Supplier | Catalog No. | Purity | Pack Sizes | Estimated Price (USD) | Stock Status |

| Tocris Bioscience | 7156 | 10 mg, 50 mg | $180 - $450 | In Stock | |

| BLDpharm | BD556193 | 97% | 100mg, 1g | $185 (100mg) | In Stock |

| Selleck Chemicals | E0388 | 99.64% | 5mg, 10mg, 50mg | Inquire | In Stock |

| MedKoo | 564489 | >98% | Inquire | Inquire | Lead Time |

Procurement Note: The compound is often listed under the synonym WQ 1 . Ensure the CAS matches 1204401-49-9 to avoid confusion with other "WQ" series quinoline derivatives.

Part 2: Technical Profile & Biological Mechanism

Physicochemical Properties

-

Appearance: White to off-white solid.

-

Solubility:

-

DMSO: Soluble to 50 mM (warm).

-

Ethanol: Soluble to 10 mM.

-

Water: Insoluble.

-

-

Stability: Stable for

2 years at -20°C (solid). Solutions in DMSO should be used within 1 month if stored at -20°C.

Mechanism of Action: Sigma-1 Antagonism

WQ 1 is a highly potent and selective antagonist of the Sigma-1 receptor (

Binding Affinity & Selectivity:

-

Receptor:

-

Receptor:

-

Selectivity Ratio (

/

Key Research Applications:

-

Eating Disorders: WQ 1 has been shown to selectively block binge eating episodes in rat models without affecting normal food intake or inducing anxiety/depression-like behaviors.[9]

-

Neuropathic Pain: As a

antagonist, it modulates central sensitization pathways. -

Addiction: Investigated for blocking the rewarding effects of psychostimulants (cocaine, methamphetamine).

Part 3: Synthesis Guide (Research Availability)

If commercial supply is inaccessible or cost-prohibitive for large-scale screening, the compound can be synthesized using a Claisen-Schmidt Condensation followed by selective reduction. This route is robust and utilizes readily available starting materials.[10]

Retrosynthetic Analysis (Graphviz)

Figure 1: Two-step convergent synthesis of WQ 1 from thiochroman-4-one and 1-benzylpiperidine-4-carboxaldehyde.

Detailed Protocol

Step 1: Aldol Condensation

Objective: Form the

-

Reagents:

-

Thiochroman-4-one (1.0 eq)

-

1-Benzylpiperidine-4-carboxaldehyde (1.1 eq)

-

Piperidine (catalytic, 0.1 eq)

-

Glacial Acetic Acid (catalytic, 0.1 eq)

-

Solvent: Toluene or Ethanol.

-

-

Procedure:

-

Dissolve thiochroman-4-one and the aldehyde in Toluene equipped with a Dean-Stark trap (if using toluene) or in Ethanol.

-

Add piperidine and acetic acid.

-

Reflux the mixture for 12–24 hours, monitoring by TLC (Hexane/EtOAc 4:1) for the disappearance of the ketone.

-

Workup: Cool to room temperature. If a precipitate forms, filter and wash with cold ethanol. If no precipitate, evaporate solvent, redissolve in DCM, wash with water/brine, dry over MgSO₄, and concentrate.

-

Purification: Recrystallize from Ethanol or purify via flash chromatography.

-

Step 2: Selective Reduction

Objective: Reduce the exocyclic double bond without reducing the ketone or the sulfur ring.

-

Reagents:

-

Enone Intermediate (from Step 1)

-

Sodium Borohydride (NaBH₄)

-

Pyridine (Solvent/Catalyst)

-

Alternative: H₂ (1 atm), 10% Pd/C in MeOH (monitor carefully to avoid ketone reduction).

-

-

Procedure (NaBH₄/Pyridine Method):

-

Dissolve the enone in Pyridine (0.1 M concentration).

-

Add NaBH₄ (2.0 eq) cautiously at 0°C.

-

Allow the mixture to warm to room temperature and stir for 2–4 hours.

-

Quench: Pour into ice-cold dilute HCl (careful of exothermic reaction and fumes).

-

Extraction: Extract with Ethyl Acetate (3x). Wash organic layer with water and brine.

-

Purification: Flash column chromatography (SiO₂, Hexane/EtOAc gradient).

-

-

Validation:

-

¹H NMR: Verify the disappearance of the vinylic proton signal (

7.5-7.8 ppm) and the appearance of the C2-H doublet/multiplet at -

MS: Confirm Molecular Ion [M+H]⁺ = 338.2.

-

Part 4: Handling & Safety

| Hazard Class | Statement | Precaution |

| Acute Toxicity | Harmful if swallowed (H302). | Wear nitrile gloves and lab coat. |

| Irritant | Causes skin/eye irritation (H315/H319). | Use in a fume hood. |

| Storage | Hygroscopic; Light Sensitive. | Store under inert gas (Argon/N₂) at -20°C. |

Self-Validation Check:

-

Before in vivo use, verify the enantiomeric purity if using a chiral batch, although the racemate is standard for WQ 1.

-

Check solubility in the vehicle (e.g., 5% DMSO / 5% Tween-80 / 90% Saline) prior to animal injection.

References

-

Piergentili, A., et al. (2010). Novel highly potent and selective sigma 1 receptor antagonists related to spipethiane.[4] Journal of Medicinal Chemistry, 53(3), 1261–1269. Link

-

Del Bello, F., et al. (2019).[4] Investigation of the role of chirality in the interaction with σ receptors and effect on binge eating episode of a potent σ1 antagonist analogue of spipethiane.[4] ACS Chemical Neuroscience, 10(8), 3391–3397.[4] Link

-

Tocris Bioscience. (n.d.). WQ 1 Product Datasheet. Retrieved January 31, 2026. Link

-

BLDpharm. (n.d.). 2-(1-Benzylpiperidin-4-yl)thiochroman-4-one Product Page. Retrieved January 31, 2026. Link

Sources

- 1. CAS 1204401-49-9: 4H-1-Benzotiopirano-4-ona, 2,3-dihidro-2… [cymitquimica.com]

- 2. 2-(1-èåºåå¶-4-åº)硫代è¯å¹¶äºæ°¢å¡å-4-é ® [chembk.com]

- 3. selleckchem.com [selleckchem.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. WQ 1 | 1204401-49-9 | Data Sheet | BioChemPartner [biochempartner.com]

- 6. researchgate.net [researchgate.net]

- 7. Antagonists show GTP-sensitive high-affinity binding to the sigma-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Broad-spectrum antiviral activity of the sigma-1 receptor antagonist PB28 against coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. preprints.org [preprints.org]

Methodological & Application

Application Notes and Protocols for Characterizing the Cellular Activity of 2-(1-Benzylpiperidin-4-yl)thiochroman-4-one

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 2-(1-Benzylpiperidin-4-yl)thiochroman-4-one , a novel small molecule with potential therapeutic applications. The structural composition, featuring a thiochromanone core linked to a benzylpiperidin moiety, suggests a diverse range of possible biological activities, from anticancer to neuro-modulatory effects, based on the known pharmacology of these scaffolds.[1][2][3][4][5] This guide presents a tiered, systematic cell-based assay cascade designed to elucidate the compound's mechanism of action, starting with broad assessments of cytotoxicity and progressing to specific inquiries into apoptosis, cellular signaling, and direct target engagement. Each section provides the scientific rationale behind the experimental choice, detailed, self-validating protocols, and guidance on data interpretation, ensuring a robust and reproducible investigation.

Introduction: Unveiling the Potential of a Hybrid Scaffold

The compound 2-(1-Benzylpiperidin-4-yl)thiochroman-4-one (CAS No: 1204401-49-9) is a synthetic molecule that marries two pharmacologically significant scaffolds.[6] The thiochromanone core is a sulfur-containing heterocyclic ketone, and its derivatives have been investigated for a wide array of biological activities, including antibacterial, antifungal, and anticancer properties.[7][8][9] The piperidin-4-one substructure, particularly when N-benzylated, is a well-established pharmacophore found in compounds targeting the central nervous system and in agents with potent antimitotic and anticancer activity.[1][2][10]

Given this dual heritage, a systematic and multi-faceted approach is essential to define the compound's cellular activity profile. A simple screening assay is insufficient; a logical progression of experiments is required to build a comprehensive understanding of its biological impact. This guide proposes a four-tiered assay cascade to efficiently move from a general phenotypic observation (e.g., loss of cell viability) to a specific, mechanistic understanding.

The Assay Cascade: A Strategic Framework for Mechanistic Discovery

We advocate for a hierarchical approach to testing. This strategy ensures that resources are used efficiently and that each experimental result logically informs the next step. The cascade begins with broad questions about the compound's effect on cell health and progressively narrows the focus to specific molecular events.

Caption: A strategic four-tiered workflow for characterizing small molecule activity.

Tier 1: Cell Viability and Cytotoxicity Assays

Scientific Rationale: The first step in evaluating any new compound is to determine its effect on cell viability and proliferation.[11][12][13] These assays establish the concentration range over which the compound exerts a biological effect, typically quantified as the half-maximal inhibitory concentration (IC50). This information is critical for designing all subsequent experiments. We will describe two common methods: a metabolic endpoint assay (MTT) and a real-time viability assay.

Protocol: MTT Cell Viability Assay

Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial enzyme succinate dehydrogenase in viable cells reduces the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[14] The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed a cancer cell line (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.

-

Compound Preparation: Prepare a 2X serial dilution of 2-(1-Benzylpiperidin-4-yl)thiochroman-4-one in culture medium. A typical starting concentration might be 100 µM. Include a vehicle control (e.g., 0.1% DMSO).

-

Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions. Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance (media only). Normalize the data to the vehicle control (100% viability) and plot the percentage of viability against the log of the compound concentration to determine the IC50 value using non-linear regression.

Self-Validating Controls:

-

Vehicle Control: Cells treated with the same concentration of DMSO as the highest compound concentration. Represents 100% viability.

-

Positive Control: Cells treated with a known cytotoxic agent (e.g., Staurosporine) to confirm assay performance.

-

Blank Control: Wells containing medium but no cells, to measure background absorbance.

Data Presentation: Example IC50 Determination

| Compound Concentration (µM) | % Viability (Mean ± SD) |

| 100 | 5.2 ± 1.1 |

| 50 | 15.8 ± 2.5 |

| 25 | 35.1 ± 3.0 |

| 12.5 | 51.3 ± 4.2 |

| 6.25 | 78.9 ± 5.5 |

| 3.13 | 95.4 ± 4.8 |

| 0 (Vehicle) | 100 ± 3.9 |

| Calculated IC50 | ~12.8 µM |

Tier 2: Mechanism of Cell Death Assays

Scientific Rationale: If the compound reduces cell viability, the next logical question is how it induces cell death. The two primary forms of cell death are apoptosis (programmed cell death) and necrosis (uncontrolled cell death). Distinguishing between these is fundamental to understanding the compound's mechanism.[15] We will use Annexin V/Propidium Iodide (PI) staining analyzed by flow cytometry.

Protocol: Annexin V & Propidium Iodide (PI) Apoptosis Assay

Principle: In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[16] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[16]

Caption: Differentiating cell populations using Annexin V/PI staining.

Step-by-Step Methodology:

-

Cell Culture and Treatment: Seed cells in a 6-well plate and grow to ~70% confluency. Treat cells with the compound at its IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle control and a positive control for apoptosis (e.g., 1 µM Staurosporine for 4 hours).

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize, combine with the supernatant, and centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cell pellet twice with 1 mL of cold 1X PBS.

-

Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Analysis: Add 400 µL of 1X Annexin V Binding Buffer and analyze immediately by flow cytometry. Use FITC (FL1) and PI (FL2/FL3) channels.

Data Analysis and Interpretation:

-

Quadrant 1 (Q1, Annexin V-/PI+): Necrotic cells.

-

Quadrant 2 (Q2, Annexin V+/PI+): Late apoptotic cells.

-

Quadrant 3 (Q3, Annexin V-/PI-): Live cells.

-

Quadrant 4 (Q4, Annexin V+/PI-): Early apoptotic cells.

-

Calculate the percentage of cells in each quadrant. A significant increase in the Q2 and Q4 populations compared to the vehicle control indicates apoptosis induction.

Tier 3: Signaling Pathway Reporter Assays

Scientific Rationale: Once a specific cellular process like apoptosis is identified, the next step is to investigate the underlying signaling pathways. Many cellular processes are controlled by key transcription factors. An NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) reporter assay is a valuable tool, as this pathway is a central regulator of inflammation, immunity, and cell survival.[17]

Protocol: NF-κB Luciferase Reporter Assay

Principle: This assay uses a cell line (e.g., HEK293) that has been stably transfected with a plasmid containing the firefly luciferase reporter gene under the control of an NF-κB response element.[18][19][20] When the NF-κB pathway is activated, the transcription factor binds to this element, driving the expression of luciferase. The amount of light produced upon addition of the luciferase substrate is proportional to NF-κB activity.[17]

Step-by-Step Methodology:

-

Cell Seeding: Plate GloResponse™ NF-κB-RE-luc2P HEK293 cells in a white, clear-bottom 96-well plate at 20,000 cells per well and incubate overnight.[20]

-

Compound Treatment (Inhibition Mode):

-

Pre-treat cells with various concentrations of 2-(1-Benzylpiperidin-4-yl)thiochroman-4-one for 1 hour.

-

Add an NF-κB activator, such as TNF-α (10 ng/mL), to all wells except the negative control.

-

Incubate for 6 hours at 37°C.

-

-

Lysis and Luminescence Reading:

-

Equilibrate the plate and the luciferase assay reagent to room temperature.

-

Add a volume of luciferase reagent equal to the culture medium volume in each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Measure luminescence using a plate-reading luminometer.

-

Self-Validating Controls:

-

Negative Control: Untreated cells (basal NF-κB activity).

-

Positive Control: Cells treated only with TNF-α (maximal NF-κB activation).

-

Inhibitor Control: Cells treated with a known NF-κB inhibitor (e.g., BAY 11-7082) plus TNF-α.

Data Analysis and Interpretation:

-

Calculate the fold change in luminescence relative to the negative control.

-

If the compound inhibits NF-κB, you will observe a dose-dependent decrease in the TNF-α-induced luminescence signal. This could suggest an anti-inflammatory or pro-apoptotic mechanism.

Tier 4: Cellular Target Engagement Assays

Scientific Rationale: A phenotypic effect does not prove that a compound directly binds to a specific protein target. A Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to confirm target engagement in a native cellular environment.[21][22][23] It operates on the principle that a protein, when bound to a ligand (the drug), becomes more resistant to thermal denaturation.[23][24]

Protocol: Cellular Thermal Shift Assay (CETSA)

Principle: Cells are treated with the compound or a vehicle. The cells are then heated across a range of temperatures. At higher temperatures, proteins denature and aggregate. If the compound binds to a target protein, it will stabilize it, keeping it soluble at higher temperatures than in the vehicle-treated sample. The soluble protein fraction is then analyzed by Western Blot or mass spectrometry.[21]

Caption: Principle of Cellular Thermal Shift Assay (CETSA).

Step-by-Step Methodology:

-

Cell Culture and Treatment: Grow cells to high confluency in a T-75 flask. Treat with a high concentration of the compound (e.g., 10-20x IC50) or vehicle for 1-2 hours.

-

Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

-

Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of different temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C.[25]

-

Lysis: Lyse the cells by three freeze-thaw cycles (liquid nitrogen followed by a 25°C water bath).

-

Separation of Fractions: Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

-

Analysis: Carefully collect the supernatant (soluble fraction). Analyze the amount of the putative target protein (e.g., a protein from the NF-κB pathway like IKKβ) in each sample using Western Blot.

-

Data Interpretation: In the vehicle-treated samples, the band for the target protein will disappear as the temperature increases. In the compound-treated samples, the band will persist at higher temperatures, indicating thermal stabilization and therefore, direct target engagement.

Conclusion and Future Directions

This application note outlines a robust, tiered strategy for the initial cellular characterization of 2-(1-Benzylpiperidin-4-yl)thiochroman-4-one. By systematically progressing from broad viability assays to specific target engagement studies, researchers can build a comprehensive profile of the compound's biological activity. The results from this cascade will provide a strong foundation for further investigation, including off-target profiling using proteomic approaches, in vivo efficacy studies, and structure-activity relationship (SAR) analysis to optimize the compound for potential therapeutic development.[26]

References

-

Lead Sciences. 2-(1-Benzylpiperidin-4-yl)thiochroman-4-one. Available at: [Link]

-

Rullo, M., et al. (2021). 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. PMC - PubMed Central. Available at: [Link]

-

Sundaresan, K., et al. (2019). Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. Journal of Drug Delivery and Therapeutics. Available at: [Link]

-

Sahu, S. K., et al. (2013). Piperidin-4-one: the potential pharmacophore. Mini Reviews in Medicinal Chemistry. Available at: [Link]

-

Osorio-Méndez, D., et al. (2022). Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach. PMC - NIH. Available at: [Link]

-

Sundaresan, K., et al. (2019). Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. ResearchGate. Available at: [Link]

-

Indigo Biosciences. Human NF-κB Reporter Assay System. Available at: [Link]

-

Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link]

-

Sharma, R., et al. (2024). Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. PMC - PubMed Central. Available at: [Link]

-

Basgül, A., et al. (2021). A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9. NIH. Available at: [Link]

-

Vasta, J. D., & Robers, M. B. (2021). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]

-

Selvita. (2024). A Practical Guide to Target Engagement Assays. Available at: [Link]

-

Chmielewska, K., et al. (2024). Characterization of Clinically Evaluated Small-Molecule Inhibitors of PD-L1 for Immunotherapy. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Logesh, M., et al. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Available at: [Link]

-

Niles, A. L., et al. (2013). Cell Viability Assays. NCBI Bookshelf - NIH. Available at: [Link]

-

BPS Bioscience. NF-κB Reporter Kit (NF-κB Signaling Pathway). Available at: [Link]

-

Zhang, Z., et al. (2022). Novel Thiochromanone Derivatives Containing a Sulfonyl Hydrazone Moiety: Design, Synthesis, and Bioactivity Evaluation. MDPI. Available at: [Link]

- Google Patents. WO2017079641A1 - N-[2-(1 -benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1 -carboxamide derivatives and related compounds as muscarinic receptor 4 (m4) antagonists for treating neurological diseases.

-

Schönthal, A. H. (2018). Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels. PubMed. Available at: [Link]

-

ResearchGate. (A) Biologically relevant thiochroman, thiochromanone, and chromanone.... Available at: [Link]

-

BMG Labtech. (2024). Apoptosis – what assay should I use?. Available at: [Link]

-

MDPI. Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors. Available at: [Link]

-

Spiller, B. W., et al. (2020). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. NIH. Available at: [Link]

-

Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available at: [Link]

-

University of South Florida. Apoptosis Protocols. Available at: [Link]

-

Bryant, C., et al. (2011). Synthesis and Biochemical Evaluation of Thiochromanone Thiosemicarbazone Analogues as Inhibitors of Cathepsin L. PMC - NIH. Available at: [Link]

-

News-Medical. (2020). Cellular Thermal Shift Assay (CETSA). Available at: [Link]

-

ResearchGate. CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. Available at: [Link]

-

Grant, S. (2011). Establishing assays and small molecule screening facilities for Drug discovery programs. Available at: [Link]

-

Adan, A., et al. (2016). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Available at: [Link]

-

Xiao, L., et al. (2021). Design, Synthesis, and Bioactivity Evaluation of New Thiochromanone Derivatives Containing a Carboxamide Moiety. Sci-Hub. Available at: [Link]

-

Eurofins DiscoverX. (2017). Create Your Own Cellular Compound Target Engagement Assay. YouTube. Available at: [Link]

-

Perregaard, J., et al. (2001). Synthesis and structure-activity relationships of N-(1-benzylpiperidin-4-yl)arylacetamide analogues as potent sigma1 receptor ligands. PubMed. Available at: [Link]

-

Frontiers. (2024). Identification of small molecule inhibitors targeting FGFR through molecular docking-based screening. Available at: [Link]

-

System Biosciences. NF-κB/293/GFP-Luc™ Transcriptional Reporter Cell Line. Available at: [Link]

-

Robers, M. B., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. Available at: [Link]

-

Taylor & Francis. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Available at: [Link]

Sources

- 1. jddtonline.info [jddtonline.info]

- 2. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2017079641A1 - N-[2-(1 -benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1 -carboxamide derivatives and related compounds as muscarinic receptor 4 (m4) antagonists for treating neurological diseases - Google Patents [patents.google.com]

- 5. Synthesis and structure-activity relationships of N-(1-benzylpiperidin-4-yl)arylacetamide analogues as potent sigma1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-(1-Benzylpiperidin-4-yl)thiochroman-4-one - Lead Sciences [lead-sciences.com]

- 7. Novel Thiochromanone Derivatives Containing a Sulfonyl Hydrazone Moiety: Design, Synthesis, and Bioactivity Evaluation [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Biochemical Evaluation of Thiochromanone Thiosemicarbazone Analogues as Inhibitors of Cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. miltenyibiotec.com [miltenyibiotec.com]

- 12. Cell Viability Assays | Cytotoxicity Assays | Cell Proliferation Assay | Cell Death Detection [worldwide.promega.com]

- 13. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]

- 14. Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bmglabtech.com [bmglabtech.com]

- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 17. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. indigobiosciences.com [indigobiosciences.com]

- 19. bpsbioscience.com [bpsbioscience.com]

- 20. promega.com [promega.com]

- 21. Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. news-medical.net [news-medical.net]

- 23. tandfonline.com [tandfonline.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. selvita.com [selvita.com]

Preparation of Stock Solutions for 2-(1-Benzylpiperidin-4-yl)thiochroman-4-one: An Application Note and Protocol

Abstract

This comprehensive guide provides a detailed protocol for the preparation, verification, and storage of stock solutions of the research compound 2-(1-Benzylpiperidin-4-yl)thiochroman-4-one. This document is intended for researchers, scientists, and drug development professionals who require accurate and reproducible experimental results. The protocol emphasizes best practices in solvent selection, dissolution techniques, and concentration verification to ensure the integrity of the compound for downstream applications.

Introduction: The Critical Role of Accurate Stock Solutions

The reliability and reproducibility of any biological or chemical assay are fundamentally dependent on the quality of the reagents used. For small molecule research, the accurate preparation of stock solutions is a critical first step that is often overlooked. An improperly prepared stock solution can lead to significant errors in experimental data, resulting in wasted time and resources. This guide addresses the specific challenges and considerations for preparing stock solutions of 2-(1-Benzylpiperidin-4-yl)thiochroman-4-one, a heterocyclic compound with potential applications in medicinal chemistry.[1][2]

The structural complexity of 2-(1-Benzylpiperidin-4-yl)thiochroman-4-one, which incorporates both a thiochroman-4-one core and a benzylpiperidine moiety, necessitates a careful approach to solvent selection and handling. This document outlines a systematic approach to ensure the preparation of stable and accurately concentrated stock solutions.

Physicochemical Properties and Safety Considerations

A thorough understanding of the compound's properties is essential for safe and effective handling.

| Property | Value/Information | Source |

| CAS Number | 1204401-49-9 | Parchem[3] |

| Molecular Formula | C₂₁H₂₃NOS | Parchem[3] |

| Molecular Weight | 337.48 g/mol | Parchem[3] |

| Appearance | Likely a solid | Inferred from related compounds |

| Solubility | Insoluble in water. Soluble in organic solvents such as alcohols, ethers, and chlorinated hydrocarbons. Specific solubility in DMSO, ethanol, and DMF is not empirically determined. | ChemBK[4] |

| Storage (as solid) | Sealed in a dry, room temperature environment. | - |

Safety Precautions:

-

Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.

-

Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.

-

Handling: Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local regulations.

Protocol for Preparation of a 10 mM Stock Solution

This protocol provides a step-by-step guide for preparing a 10 mM stock solution of 2-(1-Benzylpiperidin-4-yl)thiochroman-4-one. Given the lack of specific solubility data, Dimethyl Sulfoxide (DMSO) is recommended as the initial solvent of choice due to its broad applicability in dissolving diverse organic molecules for biological assays.

Materials:

-

2-(1-Benzylpiperidin-4-yl)thiochroman-4-one powder

-

Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

-

Calibrated analytical balance

-

Amber glass vials with PTFE-lined caps

-

Calibrated micropipettes

-

Vortex mixer

-

Sonicator (optional)

Workflow for Stock Solution Preparation:

Caption: Workflow for preparing and storing stock solutions.

Step-by-Step Procedure:

-

Preliminary Solubility Test (Highly Recommended):

-

Weigh approximately 1 mg of the compound into a small vial.

-

Add 29.6 µL of DMSO to achieve a target concentration of 100 mM (a higher concentration to ensure solubility at the desired 10 mM).

-

Vortex thoroughly. If the compound does not dissolve, gently warm the vial (to no more than 37°C) or sonicate for 5-10 minutes.

-

If the compound dissolves, it is highly likely that a 10 mM stock solution can be prepared. If it does not, consider a lower stock concentration or an alternative solvent.

-

-

Calculating the Required Mass and Volume:

-

To prepare a 10 mM stock solution, the required mass of the compound can be calculated using the following formula: Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

For example, to prepare 1 mL (0.001 L) of a 10 mM (0.010 mol/L) stock solution: Mass (g) = 0.010 mol/L * 0.001 L * 337.48 g/mol = 0.0033748 g = 3.37 mg

-

Accurately weigh the calculated amount of 2-(1-Benzylpiperidin-4-yl)thiochroman-4-one using a calibrated analytical balance and place it in a sterile amber glass vial.

-

-

Dissolution:

-

Add the calculated volume of anhydrous DMSO to the vial containing the compound.

-

Cap the vial tightly and vortex for 1-2 minutes until the solid is completely dissolved.

-

Visually inspect the solution against a light source to ensure there are no undissolved particles.

-

If dissolution is slow, sonication in a water bath for 10-15 minutes can be beneficial. Gentle warming can also be applied, but prolonged heating should be avoided to prevent degradation.

-

Verification of Stock Solution Concentration and Identity

It is crucial to verify the concentration and identity of the prepared stock solution to ensure the accuracy of subsequent experiments.

4.1. Concentration Determination by UV-Vis Spectroscopy:

Due to its aromatic thiochroman-4-one core, the concentration of the stock solution can be determined using UV-Vis spectroscopy.[5][6][7]

Protocol:

-

Determine the wavelength of maximum absorbance (λmax) of 2-(1-Benzylpiperidin-4-yl)thiochroman-4-one by scanning a dilute solution (e.g., in ethanol or methanol) from 200-400 nm.

-

Prepare a series of standards of known concentrations from the stock solution.

-

Measure the absorbance of the standards at the λmax.

-

Plot a calibration curve of absorbance versus concentration.

-

Dilute an aliquot of the stock solution to fall within the linear range of the calibration curve and measure its absorbance.

-

Calculate the concentration of the stock solution using the equation of the line from the calibration curve.

4.2. Identity and Purity Confirmation by HPLC and NMR:

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used to confirm the purity of the stock solution.[8][9] A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water is a common starting point for related compounds. The presence of a single major peak at the expected retention time would indicate high purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation, ¹H and ¹³C NMR spectra of the dissolved compound can be acquired and compared with known spectra of thiochroman-4-one derivatives.[10][11][12]

Storage and Stability of Stock Solutions

Proper storage is essential to maintain the integrity of the stock solution over time.

Storage Recommendations:

-

Aliquoting: To avoid multiple freeze-thaw cycles, which can lead to compound degradation and precipitation, it is highly recommended to aliquot the stock solution into single-use volumes in smaller vials.

-

Temperature: Store the aliquots at -20°C for short-term storage (up to one month) and at -80°C for long-term storage (several months to years).[13][14]

-

Light Protection: Store the vials in the dark, for example, in a freezer box, to prevent photodegradation. The use of amber vials is also recommended.

-

Moisture Prevention: Ensure vials are tightly capped to prevent the hygroscopic DMSO from absorbing atmospheric moisture, which can affect compound stability.[15][16]

Workflow for Long-Term Storage:

Caption: Recommended workflow for the long-term storage of stock solutions.

Conclusion

The protocol outlined in this application note provides a comprehensive framework for the preparation of accurate and stable stock solutions of 2-(1-Benzylpiperidin-4-yl)thiochroman-4-one. By adhering to these guidelines, researchers can significantly enhance the reliability and reproducibility of their experimental data. The emphasis on a preliminary solubility test, proper dissolution techniques, and robust verification and storage procedures will contribute to the generation of high-quality scientific outcomes.

References

- Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening.

- Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. (n.d.).

- Djozan, D., & Ebrahimi, B. (2000). Determination of Aromatic Compounds in Water by Solid Phase Microextraction and Ultraviolet Absorption Spectroscopy. 1. Methodology. Analytical Chemistry.

- Kozikowski, B. A., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening.

- Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening.

- Vargas, L. E., et al. (2017). Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. Molecules.

- thiochroman-4-one - Introduction. (2024). ChemBK.

- Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. PubMed.

- Stability of Lobetyol in DMSO under long-term storage. (n.d.). Benchchem.

- Chen, Y., et al. (2021). Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction. ACS Omega.

- Chen, Y., et al. (2021). Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction.

- Tom, J. (2023).

- Biotransformation of Thiochroman Derivatives Using Marine-Derived Fungi: Isolation, Characterization, and Antimicrobial Activity. (2025). MDPI.

- A UV spectroscopic method for monitoring aromatic hydrocarbons dissolved in water. (2005).

- 2-(1-Benzylpiperidin-4-yl)thiochroman-4-one, 98%+ (HPLC), C21H23NOS, 50 mg. (n.d.). AK Scientific, Inc..

- Vis-UV spectra of arom

- Supporting Information. (n.d.). The Royal Society of Chemistry.

- Deshpande, M. M., et al. (2020). A review on analytical method development and validation of anticancer drug by hplc method. World Journal of Pharmaceutical Research.

- Leitão, E. P. T., & Ascenso, O. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Hovione.

- Ramalingam, K., et al. (1977). Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one. Journal of Medicinal Chemistry.

- 2-(1-Benzylpiperidin-4-yl)thiochroman-4-one (Cas 1204401-49-9). (n.d.). Parchem.

- Thiochroman-4-ones: Synthesis and reactions. (2008).

- Separation of 2-Nitro-4-thiocyanoaniline on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.

- Piperidin-4-one: the potential pharmacophore. (2012). PubMed.

- 1- benzyl-4-piperidone. (n.d.). Sigma-Aldrich.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. parchem.com [parchem.com]

- 4. chembk.com [chembk.com]

- 5. longdom.org [longdom.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Vis-UV spectra of aromatic compounds [quimicaorganica.org]

- 8. wisdomlib.org [wisdomlib.org]

- 9. Separation of 2-Nitro-4-thiocyanoaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 10. Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

Application Notes & Protocols: Investigating 2-(1-Benzylpiperidin-4-yl)thiochroman-4-one for Leishmanicidal Activity

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the evaluation of 2-(1-Benzylpiperidin-4-yl)thiochroman-4-one as a potential leishmanicidal agent. While direct research on this specific molecule is emerging, this guide is built upon established findings for its core chemical scaffolds: thiochroman-4-one and benzylpiperidine. Both classes of compounds have shown promise in the fight against Leishmania, the protozoan parasite responsible for leishmaniasis, a neglected tropical disease affecting millions worldwide[1][2].

The current therapeutic options for leishmaniasis are hampered by issues of toxicity, high cost, complex administration, and growing parasite resistance. This necessitates the exploration of novel chemical entities. The hybrid structure of 2-(1-Benzylpiperidin-4-yl)thiochroman-4-one, which combines two biologically active pharmacophores, presents a rational starting point for a new drug discovery campaign. These notes offer a scientifically grounded framework for its synthesis and biological characterization.

Part 1: Scientific Rationale and Hypothesized Mechanism of Action

The thiochroman-4-one core is a sulfur-containing heterocyclic compound recognized as a "privileged scaffold" in medicinal chemistry due to its structural similarity to chromones, which exhibit a wide array of biological activities[3]. Studies have demonstrated that derivatives of thiochroman-4-one possess significant leishmanicidal properties[4][5]. Similarly, piperidine derivatives have been investigated as therapeutic agents against leishmaniasis, with some demonstrating the ability to disrupt parasite mitochondria and induce cell cycle arrest[6][7].

The combination of these two moieties in 2-(1-Benzylpiperidin-4-yl)thiochroman-4-one suggests at least two potential, and possibly synergistic, mechanisms of action against Leishmania parasites.

1. Inhibition of Cysteine Proteases: Cysteine proteases are crucial for the survival of Leishmania parasites, playing roles in nutrient acquisition, host cell invasion, and evasion of the host immune response. Several studies have shown that thiochroman-4-one derivatives, particularly those modified at the carbonyl group to form hydrazones, can act as potent inhibitors of these enzymes[1]. The ketone at the 4-position of the thiochroman-4-one core in the target molecule is a key site for potential interaction with the active site of parasite-specific proteases like cathepsin L-like cysteine protease.

2. Mitochondrial Dysfunction and Oxidative Stress: The Leishmania mitochondrion is a validated drug target. Piperine, an alkaloid containing a piperidine ring, has been shown to induce mitochondrial swelling, disrupt kinetoplast DNA, and cause a loss of mitochondrial membrane potential in Leishmania amazonensis[2]. It is plausible that the benzylpiperidine portion of the molecule could target mitochondrial function, leading to an increase in reactive oxygen species (ROS) and triggering apoptosis-like cell death[8][9]. An imbalance in the parasite's redox homeostasis, particularly targeting the trypanothione reductase system, is a known mechanism for leishmanicidal agents[9].

Caption: Hypothesized dual mechanism of action against Leishmania.

Part 2: Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of 2-(1-Benzylpiperidin-4-yl)thiochroman-4-one.

Protocol 2.1: Synthesis of 2-(1-Benzylpiperidin-4-yl)thiochroman-4-one

This protocol is a proposed two-step synthesis adapted from established methods for related structures[1][10]. It involves the synthesis of the thiochroman-4-one core followed by a condensation reaction.

Materials:

-

Thiophenol

-

Acrylic acid

-

Polyphosphoric acid (PPA) or Methanesulfonic acid

-

1-Benzyl-4-piperidone

-

Pyrrolidine or another suitable amine catalyst

-

Toluene

-

Standard laboratory glassware, Dean-Stark apparatus

-

Solvents for extraction and chromatography (e.g., Dichloromethane, Ethyl Acetate, Hexane)

-

Silica gel for column chromatography

Step 1: Synthesis of Thiochroman-4-one

-

Thia-Michael Addition: In a round-bottom flask, combine thiophenol (1.0 eq) and acrylic acid (1.1 eq). The reaction can be catalyzed by a small amount of a base like triethylamine and is often performed neat or in a minimal amount of solvent.

-

Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The product is 3-(phenylthio)propanoic acid.

-

Upon completion, the crude product can be purified by extraction or directly used in the next step.

-

Intramolecular Cyclization (Friedel-Crafts Acylation): Add the crude 3-(phenylthio)propanoic acid to polyphosphoric acid (PPA) (approx. 10x weight of the acid) in a flask equipped with a stirrer.

-

Heat the mixture to 80-100 °C for 2-4 hours. The PPA acts as both the solvent and the cyclizing agent.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the thiochroman-4-one product.

-

Extract the aqueous mixture with dichloromethane or ethyl acetate (3x).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure. Purify the crude product by column chromatography (Hexane:Ethyl Acetate gradient) to yield pure thiochroman-4-one.

Step 2: Aldol Condensation

-

In a round-bottom flask equipped with a Dean-Stark trap and condenser, dissolve thiochroman-4-one (1.0 eq) and 1-benzyl-4-piperidone (1.0 eq) in toluene.

-

Add a catalytic amount of pyrrolidine (0.1-0.2 eq).

-

Reflux the mixture, azeotropically removing water using the Dean-Stark trap. The initial condensation product is an enamine which rearranges and eliminates water to form the target compound. This step is a proposed adaptation; reaction conditions may require optimization.

-

Monitor the reaction by TLC. The reaction time can vary from 4 to 24 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the toluene solution with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the final product, 2-(1-Benzylpiperidin-4-yl)thiochroman-4-one, by column chromatography on silica gel. Characterize the final product using ¹H-NMR, ¹³C-NMR, and HRMS.

Protocol 2.2: In Vitro Leishmanicidal and Cytotoxicity Screening Workflow

This workflow outlines the standard cascade of assays to determine the compound's efficacy against the parasite and its safety profile against mammalian cells. The intracellular amastigote, the clinically relevant form of the parasite, is the primary target[11].

Caption: Standard in vitro screening cascade for leishmanicidal drug discovery.

A. Anti-promastigote Assay (Primary Screen)

-

Parasite Culture: Culture promastigotes of a Leishmania species (e.g., L. panamensis, L. donovani) in appropriate liquid medium (e.g., M199) supplemented with 10% Fetal Bovine Serum (FBS) at 26 °C until they reach the late logarithmic phase of growth.

-

Assay Plate Preparation: Serially dilute the test compound in culture medium in a 96-well plate. Recommended starting concentration is 100 µM. Include wells for a positive control (e.g., Amphotericin B) and a negative control (vehicle, e.g., DMSO).

-

Inoculation: Adjust the parasite density to 1 x 10⁶ promastigotes/mL and add 100 µL to each well.

-

Incubation: Incubate the plate at 26 °C for 72 hours.

-

Viability Assessment: Add a viability reagent like Resazurin (alamarBlue) and incubate for another 4-6 hours. Measure the fluorescence or absorbance according to the manufacturer's instructions.

-

Calculation: Determine the 50% effective concentration (EC₅₀) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

B. Cytotoxicity Assay

-

Cell Culture: Culture a mammalian cell line, such as human monocytes (U-937) or murine macrophages (J774A.1), in appropriate medium (e.g., RPMI-1640) with 10% FBS at 37 °C in a 5% CO₂ atmosphere[1][5].

-

Assay Setup: Seed the cells into a 96-well plate at a density of ~5 x 10⁴ cells/well and allow them to adhere or stabilize for 24 hours.

-

Compound Addition: Replace the medium with fresh medium containing serial dilutions of the test compound. Include positive (e.g., doxorubicin) and negative (vehicle) controls.

-

Incubation: Incubate the plate for 72 hours at 37 °C with 5% CO₂.

-